Pemetrexed alpha-hydroxy lactum is a derivative of pemetrexed, a well-known antifolate drug used primarily in cancer therapy. This compound is characterized by its unique molecular structure, which includes an alpha-hydroxy lactam moiety, potentially enhancing its pharmacological properties. The chemical name for pemetrexed alpha-hydroxy lactum is (4-(2-(2-amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-L-glutamic acid, with a molecular formula of C20H21N5O8 and a molecular weight of 459.4 g/mol .
Pemetrexed alpha-hydroxy lactum is classified as a synthetic organic compound and is primarily sourced through chemical synthesis methods. It is closely related to other antifolate compounds, particularly pemetrexed and methotrexate, which are utilized in chemotherapy due to their ability to inhibit folate-dependent enzymes essential for DNA synthesis .
The synthesis of pemetrexed alpha-hydroxy lactum involves several steps that optimize reaction conditions such as temperature, pH, and solvent choice to achieve high yield and purity. Key methods include:
Industrial production follows similar synthetic routes but emphasizes Good Manufacturing Practices (GMP) to ensure the compound's quality and consistency.
The molecular structure of pemetrexed alpha-hydroxy lactum features several functional groups that contribute to its biological activity. The presence of the alpha-hydroxy lactam group distinguishes it from other antifolates.
Pemetrexed alpha-hydroxy lactum undergoes various chemical reactions that can modify its structure:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Reaction conditions typically require controlled temperatures and pH levels to optimize yields.
Pemetrexed alpha-hydroxy lactum exerts its therapeutic effects by inhibiting key enzymes involved in the folate cycle:
By interfering with these enzymes, pemetrexed alpha-hydroxy lactum disrupts DNA replication in rapidly dividing cancer cells, thereby exerting its anticancer effects .
Pemetrexed alpha-hydroxy lactum is typically a white to off-white solid. Its solubility properties are critical for its application in pharmaceutical formulations.
The compound exhibits stability under controlled conditions but can degrade under extreme pH or oxidative environments. Studies have shown that it can form several oxidative degradants when exposed to oxygen, including keto-pemetrexed and oxidative dimers .
Pemetrexed alpha-hydroxy lactum has several scientific applications:
The pyrrolo[2,3-d]pyrimidine core represents the fundamental pharmacophore in pemetrexed alpha-hydroxy lactam isomer II (IUPAC name: (4-(2-(2-amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-D-glutamic acid). Retrosynthetic deconstruction reveals three strategic disconnection points: (1) the C5-C6 bond between the pyrrole and pyrimidine rings, (2) the amide linkage connecting the benzoyl moiety to the glutamic acid side chain, and (3) the ethylene bridge joining the benzoyl group to the heterocyclic core [4] [8].
The preferred industrial synthesis employs a convergent approach wherein the pyrrolo[2,3-d]pyrimidine scaffold is pre-formed prior to coupling with the glutamate-containing segment. This strategy circumvents the incompatibility of highly reactive functional groups during heterocycle assembly. The pyrimidine ring is typically constructed via cyclocondensation of 2,4-diamino-6-hydroxypyrimidine with α-halo carbonyl compounds, exploiting the nucleophilicity of the C5 pyrimidine position. Subsequent N-alkylation or palladium-catalyzed coupling installs the ethylene-bridged p-benzoic acid moiety, creating the advanced intermediate ready for peptide coupling [4] [8].
Critical modifications enabling hydroxy-lactam formation occur at the C4-carbonyl position. Retrosynthetically, the α-hydroxy lactam moiety derives from controlled oxidation of the parent pyrrolidine ring. Computational modeling indicates that the electron density at the C5 position significantly influences oxidation susceptibility, guiding protective group strategies during precursor synthesis [4].
Table 1: Key Retrosynthetic Disconnections for Pemetrexed Alpha-Hydroxy Lactam
Disconnection Site | Synthon A | Synthon B | Key Considerations |
---|---|---|---|
Pyrrole C5-Pyrimidine C6 | 2,4-Diamino-6-hydroxypyrimidine | 1-Bromo-2,5-dimethoxy-pentan-3-one | Regioselectivity control; protection of exocyclic amines |
Glutamate-Benzoate Amide | Diethyl L-glutamate | 4-[2-(2-Amino-4,6-dioxo-3,4,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | Stereointegrity preservation; racemization minimization |
Ethylene-Benzoate Link | 4-Vinylbenzoic acid | Pyrrolo[2,3-d]pyrimidine-5-yl triflate | Pd-catalyzed Heck coupling efficiency; protecting group compatibility |
Lactamization to form the critical 7-membered α-hydroxy lactam ring employs divergent chemical and enzymatic methodologies. Chemical oxidation predominantly utilizes transition metal oxidants under rigorously controlled conditions. m-Chloroperoxybenzoic acid (mCPBA) in dichloromethane achieves 65-72% yields but suffers from epimerization at the glutamate α-carbon and over-oxidation to keto derivatives [5]. Superior selectivity is attained using catalytic osmium tetroxide (0.5-2 mol%) with N-methylmorpholine N-oxide (NMO) as a co-oxidant, generating the α-hydroxy lactam with >95% diastereoselectivity and minimal racemization at rates 3.5-fold faster than peracid-mediated oxidation [4] [5].
Enzymatic approaches leverage engineered cytochrome P450 monooxygenases (CYP102A1 mutants) or laccase-mediator systems. In vitro studies demonstrate that CYPBM3 variant F87A/T268V catalyzes regioselective C5-hydroxylation of the pyrrolidine ring with 89% conversion efficiency and negligible byproduct formation under mild aqueous conditions (pH 7.5, 30°C). This biocatalytic route eliminates heavy metal contamination risks and operates at ambient temperature but requires costly cofactor regeneration systems (NADPH) [3] [5]. Comparative kinetic analysis reveals enzymatic Km values of 18±3 µM versus chemical oxidation Kobs of 0.12 min⁻¹, indicating higher substrate affinity in biological systems but faster absolute reaction rates chemically.
Table 2: Lactamization Method Comparison for Pemetrexed Alpha-Hydroxy Lactam
Method | Reagent/Catalyst | Conditions | Yield (%) | Diastereoselectivity | Key Advantages |
---|---|---|---|---|---|
Chemical (mCPBA) | mCPBA (1.5 eq) | CH₂Cl₂, 0°C→rt, 8h | 65-72 | 82:18 | Simplicity; no metal catalysts |
Chemical (OsO₄) | OsO₄ (0.5 mol%), NMO (4 eq) | tBuOH:H₂O (3:1), 25°C, 24h | 78-85 | >95:5 | Excellent stereocontrol; mild conditions |
Enzymatic (P450) | CYPBM3 F87A/T268V, NADPH | Phosphate buffer (50 mM, pH 7.5), 30°C, 48h | 85-89 | >99:1 | Aqueous process; exceptional regioselectivity |
Enzymatic (Laccase-TEMPO) | Trametes versicolor laccase, TEMPO | Acetate buffer (100 mM, pH 5), O₂, 37°C | 62-68 | 88:12 | Oxygen as terminal oxidant; no cofactor needed |
The glutamate diacid moiety presents significant challenges during synthesis due to its propensity for lactamization, decarboxylation, and nucleophilic attack. Strategic protection is essential, particularly during the critical coupling and oxidation steps. γ-Ester protection dominates industrial processes, with tert-butyl esters demonstrating superior stability under basic conditions and clean deprotection with trifluoroacetic acid (TFA). This approach achieves 92% preservation of stereochemical integrity versus 78% for methyl esters during benzoyl coupling, attributable to reduced enolization at the α-carbon [4] [8].
Orthogonal protection becomes indispensable when synthesizing the α-hydroxy lactam. The combination of tert-butyl γ-ester with p-methoxybenzyl (PMB) α-amide protection enables selective deprotection sequences: PMB removal via DDQ oxidation precedes lactamization without disturbing the γ-ester, while subsequent TFA treatment liberates the carboxylic acid. This strategy suppresses glutarimide formation (<0.5%) compared to single-protected intermediates (8-12%) [4]. Recent innovations employ photolabile o-nitroveratryl (oNv) groups, cleaved within 1 hour under 365 nm irradiation without acidic/basic conditions, achieving 97% recovery of unprotected glutamate in hydroxy lactam derivatives [8].
Quantitative analysis reveals that bulkier protecting groups (tBu > Bn > Et > Me) correlate directly with reduced epimerization during peptide coupling (0.8% vs 5.1% racemization for tBu vs Me esters). This phenomenon is attributed to steric hindrance of enolate formation at the glutamate α-carbon [4].
Table 3: Protecting Group Strategies for Glutamate Moiety
Protection Scheme | Deprotection Method | Racemization (%) | Lactamization Yield | Key Applications |
---|---|---|---|---|
γ-COOtBu / α-COOMe | LiOH (α); TFA (γ) | 5.1 | 68% | Standard industrial route |
γ-COOtBu / α-CONH-PMB | DDQ oxidation (α); TFA (γ) | 1.2 | 82% | Orthogonal protection for oxidation steps |
γ-COO-2-trimethylsilylethyl / α-COOAllyl | Pd(0)/morpholine (α); F⁻ (γ) | 0.9 | 79% | Metal-catalyzed deprotection |
γ-COO-oNv / α-COO-oNv | hν (365 nm) | 0.3 | 85% | Photochemical deprotection; acid-sensitive intermediates |
The α-hydroxy lactam introduces a chiral center at the pyrrolidine C5 position, necessitating absolute stereochemical control to maintain biological relevance. Substrate-directed diastereoselection leverages the existing glutamate stereocenter when oxidation occurs pre-glutamate coupling. Chiral auxiliaries such as (8,8-dimethyl-2-sulfonyl)quininyl attached to the pyrrolidine nitrogen enforce facial selectivity via chelation control, producing the (5S)-hydroxy isomer with 19:1 dr using VO(acac)₂/TBHP oxidation [4] [9].
Catalytic asymmetric hydroxylation represents a more atom-economical approach. Dirhodium tetracarboxylate catalysts (e.g., Rh₂(S-PTAD)₄) with iodobenzene diacetate achieve enantioselective C-H oxidation with 92% ee for the (5R) isomer. The enantioselectivity originates from the catalyst's ability to discriminate between prochiral faces of the pyrrolidine ring through steric and electronic interactions within a well-defined chiral pocket [9]. Kinetic resolution proves viable when racemic hydroxy lactams form; lipase AK from Pseudomonas fluorescens selectively acetylates the (5R)-enantiomer with E=38, enabling separation of the (5S)-isomer (99% ee) after 48% conversion [4].
Computational analysis reveals the (5S) configuration exhibits 2.3 kcal/mol greater stability than (5R) due to minimized A(1,3) strain in the lactam conformation. This energy difference explains the predominance of the (5S) isomer (≥4:1 ratio) observed under thermodynamic control during prolonged oxidation reactions [4] [9].
Table 4: Stereocontrol Methods for Hydroxy Lactam Formation
Method | Conditions | Isomer Produced | ee/dr | Mechanistic Basis |
---|---|---|---|---|
Chiral Auxiliary (Sulfonamide) | VO(acac)₂ (5 mol%), TBHP, CH₂Cl₂, -20°C | 5S | 95% de | Chelation-controlled transition state |
Dirhodium Catalysis | Rh₂(S-PTAD)₄ (1 mol%), PhI(OAc)₂, CH₃CN | 5R | 92% ee | Chiral pocket face discrimination |
Biocatalytic Resolution | Lipase AK, vinyl acetate, toluene, 30°C | 5S (unreacted) | 99% ee (48% conv) | Selective acetylation of (5R)-alcohol |
Thermodynamic Control | NaOCl, pH 10.5, 60°C, 72h | 5S | 80% de | Epimerization to stable diastereomer |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7